A Technical Guide to the Chemical and Physical Properties of (1R)-1-(4-fluorophenyl)propyl acetate
A Technical Guide to the Chemical and Physical Properties of (1R)-1-(4-fluorophenyl)propyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R)-1-(4-fluorophenyl)propyl acetate is a chiral ester of interest in synthetic organic chemistry and potentially as a building block in pharmaceutical development. Its specific stereochemistry and the presence of a fluorine atom make it a unique molecule for creating complex chemical architectures. This guide provides a comprehensive overview of its known chemical and physical properties. In light of the limited publicly available experimental data for this specific enantiomer, this document also establishes a robust framework for the analytical characterization and quality control of a newly synthesized or procured batch, emphasizing the principles of self-validating experimental protocols and authoritative scientific grounding.
Identification and Nomenclature
Correctly identifying a chemical entity is the foundational step in any research and development workflow. (1R)-1-(4-fluorophenyl)propyl acetate is defined by its specific structure, including its stereochemistry, which dictates its interaction with other chiral molecules—a critical aspect in drug development.
| Identifier | Value | Source |
| IUPAC Name | Acetic acid, (1R)-1-(4-fluorophenyl)propyl ester | (Standard nomenclature) |
| CAS Number | 245726-03-8 | [1] |
| Molecular Formula | C₁₁H₁₃FO₂ | [1] |
| Molecular Weight | 196.09 g/mol | [1] |
| InChI Key | VGONXVXXUMHENH-NSHDSACASA-N | |
| Synonyms | (R)-1-(4-fluorophenyl)propyl acetate | [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of (1R)-1-(4-fluorophenyl)propyl acetate are not extensively reported in public literature. The table below summarizes the available information. For context, properties of the related, non-fluorinated, and achiral solvent n-propyl acetate are provided as a general reference but should not be considered representative.[2][3][4][5][6]
| Property | (1R)-1-(4-fluorophenyl)propyl acetate | n-Propyl Acetate (for comparison only) |
| Appearance | Colorless Liquid (presumed) | Colorless Liquid[2][3] |
| Odor | Sweet, Fruity (presumed) | Pleasant, Fruity (Pears)[4] |
| Boiling Point | Data not available | 102 °C / 215.6 °F[4] |
| Melting Point | Data not available | -95 °C / -139 °F[4] |
| Density | Data not available | 0.886 g/cm³ at 20°C[2][5] |
| Water Solubility | Predicted to be slightly soluble | 1.6 - 2.0 g/100 mL[2][3][5] |
| logP (Octanol/Water) | Predicted: ~2.5 (based on similar structures) | 1.28 - 1.4[7] |
Chemical Properties and Stability
Structure and Reactivity
The molecule's reactivity is primarily dictated by two functional groups:
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Ester Linkage : The ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield (1R)-1-(4-fluorophenyl)propan-1-ol and acetic acid. This is the primary pathway for degradation.
-
Aromatic Ring : The 4-fluorophenyl group is relatively stable. The fluorine atom is a deactivating group, making the ring less susceptible to electrophilic substitution than benzene.
Stability and Storage
As with most esters, (1R)-1-(4-fluorophenyl)propyl acetate should be stored in a cool, dry place in a tightly sealed container to prevent hydrolysis from atmospheric moisture. It is expected to be stable under standard laboratory conditions.[3] It should be kept away from strong acids, strong bases, and strong oxidizing agents, as these can catalyze its decomposition.[3]
Framework for Analytical Characterization
To ensure the identity, purity, and stereochemical integrity of (1R)-1-(4-fluorophenyl)propyl acetate, a multi-step analytical workflow is required. This represents a self-validating system for quality control.
Caption: Quality control workflow for (1R)-1-(4-fluorophenyl)propyl acetate.
Protocol 1: Identity Confirmation via NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms, while Mass Spectrometry (MS) confirms the molecular weight. Together, they provide unambiguous identification.
Methodology:
-
Sample Preparation:
-
For ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).
-
For MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like acetonitrile or methanol.[8]
-
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Expected Signals: Look for characteristic peaks corresponding to the aromatic protons (doublet of doublets), the chiral proton (triplet), the methylene protons of the propyl group (multiplet), and the methyl protons of both the propyl and acetate groups (triplets and singlets, respectively). The integration of these peaks should correspond to the number of protons in each environment.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon NMR spectrum.
-
Expected Signals: Confirm the presence of the expected number of carbon signals, including the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the propyl chain.
-
-
Mass Spectrometry (e.g., ESI-MS):
-
Infuse the sample solution into the mass spectrometer.
-
Expected Result: Observe a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 197.09, confirming the molecular weight of 196.09 g/mol .
-
Protocol 2: Purity Assessment by Reversed-Phase HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying impurities in a sample.[8][9] A reversed-phase method is suitable for this moderately polar compound.
Methodology:
-
System Setup:
-
Sample Preparation:
-
Accurately prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution (e.g., to 0.1 mg/mL).
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.
-
Gradient: Start with a suitable ratio (e.g., 50% B), hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. A purity of >95% is common for research-grade chemicals.[1]
-
Protocol 3: Enantiomeric Purity by Chiral HPLC
Rationale: Since the compound is chiral, it is crucial to confirm that the sample consists predominantly of the desired (1R) enantiomer. This requires a specialized chiral stationary phase (CSP) in the HPLC column that can differentiate between the two enantiomers.
Sources
- 1. (1R)-1-(4-fluorophenyl)propyl acetate-245726-03-8 - Thoreauchem [thoreauchem.com]
- 2. N-PROPYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ICSC 0940 - n-PROPYL ACETATE [chemicalsafety.ilo.org]
- 4. Propyl acetate - Wikipedia [en.wikipedia.org]
- 5. solventis.net [solventis.net]
- 6. atamankimya.com [atamankimya.com]
- 7. Showing Compound Propyl acetate (FDB012549) - FooDB [foodb.ca]
- 8. cipac.org [cipac.org]
- 9. agilent.com [agilent.com]
